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molecular formula C8H12N2O2 B061294 4-(Dimethoxymethyl)-2-methylpyrimidine CAS No. 175277-33-5

4-(Dimethoxymethyl)-2-methylpyrimidine

Cat. No. B061294
M. Wt: 168.19 g/mol
InChI Key: VDXHJWMLYFVGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178540B2

Procedure details

Acetamidine hydrochloride (3 mol) and 4-dimethylamino-1,1-dimethoxy-but-3-en-2-one (2 mol) were mixed in methanol (500 ml) and the reaction mixture was warmed to 40° C. A solution of sodium methoxide in methanol (558 g, 30%) was added quickly and a brown suspension was formed. The reaction mixture was heated under reflux for 2 h, cooled to room temperature overnight followed by evaporation of methanol under reduced pressure. The resulting residue was taken up in dichloromethane (500 ml) and washed several times with water (100 mL). The solvent was removed to give 307 g of black oil. The distillation of this oil gave a colourless liquid of boiling point 55-58° C. (0.5 mbar).
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
558 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].CN(C)[CH:8]=[CH:9][C:10](=O)[CH:11]([O:14][CH3:15])[O:12][CH3:13].C[O-].[Na+]>CO>[CH3:13][O:12][CH:11]([O:14][CH3:15])[C:10]1[CH:9]=[CH:8][N:5]=[C:2]([CH3:3])[N:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
2 mol
Type
reactant
Smiles
CN(C=CC(C(OC)OC)=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
558 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a brown suspension was formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
followed by evaporation of methanol under reduced pressure
WASH
Type
WASH
Details
washed several times with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
COC(C1=NC(=NC=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 307 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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